molecular formula C25H17ClN6O4S B11706781 (4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11706781
M. Wt: 533.0 g/mol
InChI Key: BCZIONIBGXKSDI-UHFFFAOYSA-N
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Description

(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazolone core, a thiazole ring, and various substituted phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process:

    Formation of the Pyrazolone Core: The initial step involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazolone core.

    Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.

    Hydrazone Formation: The final step involves the reaction of the intermediate with 4-chloro-3-nitrobenzaldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage and the presence of electron-withdrawing and electron-donating groups contribute to its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of both the 4-chloro-3-nitrophenyl and the 4-(4-methoxyphenyl)-1,3-thiazol-2-yl groups in (4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one makes it unique compared to other similar compounds. These groups contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H17ClN6O4S

Molecular Weight

533.0 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H17ClN6O4S/c1-36-18-10-7-15(8-11-18)20-14-37-25(27-20)31-24(33)23(22(30-31)16-5-3-2-4-6-16)29-28-17-9-12-19(26)21(13-17)32(34)35/h2-14,30H,1H3

InChI Key

BCZIONIBGXKSDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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